3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene
Description
7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system that includes pyrrole, imidazole, and benzoxazole moieties, making it a unique structure with potential biological activities.
Properties
CAS No. |
14277-85-1 |
|---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.197 |
InChI |
InChI=1S/C11H7N3O/c1-2-9-13-10-8(14(9)5-1)4-3-7-11(10)15-6-12-7/h1-4,6H,5H2 |
InChI Key |
ULIXQKYQDWHRNQ-UHFFFAOYSA-N |
SMILES |
C1C=CC2=NC3=C(N21)C=CC4=C3OC=N4 |
Synonyms |
7H-Pyrrolo[2,1:2,3]imidazo[4,5-g]benzoxazole(8CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and controlled reaction environments to facilitate the formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares structural similarities but differs in the arrangement of nitrogen atoms and ring fusion.
Pyrrolo[2,3-d]pyrimidine: Another fused heterocyclic compound with different biological activities.
Benzimidazole: Contains a fused benzene and imidazole ring but lacks the pyrrole component
Uniqueness
7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole is unique due to its specific ring fusion and the presence of multiple heteroatoms, which contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
